8-Hydroxy-delta(9)-tetrahydrocannabinol can be synthesized from cannabidiol, a non-psychoactive component of cannabis. This synthesis typically involves acid-catalyzed reactions that facilitate the conversion of cannabidiol into various tetrahydrocannabinol analogs, including 8-Hydroxy-delta(9)-tetrahydrocannabinol. It is classified as a phytocannabinoid, which refers to cannabinoids that are naturally occurring in the Cannabis sativa plant.
The synthesis of 8-Hydroxy-delta(9)-tetrahydrocannabinol can be achieved through several methods:
The primary chemical reactions involving 8-Hydroxy-delta(9)-tetrahydrocannabinol include:
The mechanism of action for 8-Hydroxy-delta(9)-tetrahydrocannabinol primarily involves interaction with cannabinoid receptors in the endocannabinoid system:
Research indicates that 8-Hydroxy-delta(9)-tetrahydrocannabinol may exhibit different affinities for these receptors compared to its analogs, potentially leading to distinct therapeutic effects .
These properties are crucial for both laboratory handling and potential therapeutic applications.
8-Hydroxy-delta(9)-tetrahydrocannabinol has several potential applications in scientific research and medicine:
8-Hydroxy-delta(9)-tetrahydrocannabinol (8-OH-Δ9-THC) is a monohydroxylated metabolite of delta-9-tetrahydrocannabinol (Δ9-THC), featuring a molecular formula of C₂₁H₃₀O₃ and a molecular weight of 330.46 g/mol [4]. The compound exists as two distinct stereoisomers due to the chiral center at the C8 position: 8α-hydroxy-delta-9-THC and 8β-hydroxy-delta-9-THC [4] [6]. These isomers differ in the spatial orientation of the hydroxyl group relative to the tricyclic core structure:
The SMILES notation for the 8β-isomer (CCC1=CC(O)=C2C3C=C(C)C@HCC3C(C)(C)OC2=C1) explicitly indicates the stereochemistry at C8 [4]. Nuclear magnetic resonance (NMR) studies confirm that the 8β configuration predominates in biological systems due to enzymatic preference during CYP3A4-mediated oxidation of Δ9-THC [6].
Table 1: Molecular Identifiers of 8-Hydroxy-delta-9-THC
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (8R)-6,6,9-trimethyl-3-pentyl-6H,6aH,7H,8H,10aH-benzo[c]isochromene-1,8-diol | [4] |
| PubChem CID | 623131 (8-Hydroxy-delta-9-THC), 169652 (8-Hydroxy-delta(9)-tetrahydrocannabinol) | [1] [3] |
| Molecular Formula | C₂₁H₃₀O₃ | [4] |
| Exact Mass | 330.2195 Da | [4] |
| SMILES (8β-isomer) | CCCCCC1=CC(O)=C2C3C=C(C)C@HCC3C(C)(C)OC2=C1 | [4] |
Positional isomerism significantly influences the bioactivity and metabolic fate of cannabinoids. Hydroxylation at C8 contrasts pharmacologically with other THC metabolites:
Table 2: Positional Isomerism in Key THC Metabolites
| Compound | Hydroxylation Site | Enzymatic Pathway | Bioactivity | |
|---|---|---|---|---|
| 11-OH-THC | C11 | CYP2C9 | Psychoactive (CB1 agonist) | |
| 8α-OH-THC | C8 (α-configuration) | CYP3A4 | Non-psychoactive | |
| 8β-OH-THC | C8 (β-configuration) | CYP3A4 | Non-psychoactive | |
| THC-COOH | C9 carboxylation | ALDH | Inactive (primary urine marker) | [5] [6] |
The introduction of a polar hydroxyl group at C8 modifies Δ9-THC’s physicochemical behavior:
Table 3: Experimental and Predicted Physicochemical Parameters
| Property | Value | Prediction Method | |
|---|---|---|---|
| Water Solubility | 0.0161 mg/mL | ALOGPS | |
| logP (octanol-water) | 4.71–5.60 | Chemaxon/ALOGPS | |
| pKa (phenolic OH) | 9.34 | Chemaxon | |
| pKa (aliphatic OH) | ~14 (weakly acidic) | Estimated | |
| Boiling Point | Not determined (decomposes) | - | [4] |
CAS No.:
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 1338578-34-9
CAS No.: 627-34-9